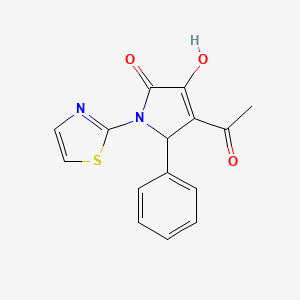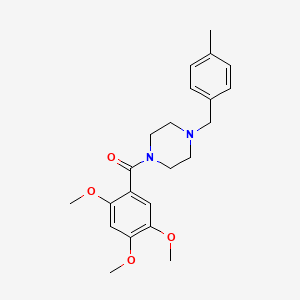![molecular formula C17H11BrClN3OS2 B4886154 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4886154.png)
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide inhibits glutaminase by binding to its active site, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide has been shown to induce apoptosis in cancer cells by inhibiting glutaminase. Additionally, N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide has been shown to reduce tumor growth in animal models of cancer. However, N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide has also been shown to have off-target effects, including inhibition of other enzymes and transporters, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide is a useful tool for studying the role of glutaminase in cancer metabolism. Its specificity for glutaminase makes it a valuable tool for studying the effects of glutaminase inhibition on cancer cells. However, the off-target effects of N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide may complicate the interpretation of results obtained using this compound.
Orientations Futures
Future research on N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide should focus on improving its specificity for glutaminase while minimizing its off-target effects. Additionally, the development of more potent and selective glutaminase inhibitors may lead to the development of more effective cancer therapies. Finally, the role of glutaminase in other diseases, such as neurodegenerative disorders, should be further investigated.
Méthodes De Synthèse
The synthesis of N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide involves several steps, starting with the reaction of 4-bromobenzenethiol with 2-aminothiazole to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with thiophosgene to form N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl) chloride. Finally, the chloride is reacted with 2-chlorobenzamide to form N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide.
Applications De Recherche Scientifique
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutamine is an essential nutrient for cancer cells, and glutaminase plays a critical role in the metabolism of glutamine. By inhibiting glutaminase, N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide can effectively starve cancer cells of glutamine, leading to their death. N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3OS2/c18-11-7-5-10(6-8-11)14-9-25-17(20-14)22-16(24)21-15(23)12-3-1-2-4-13(12)19/h1-9H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDNXMNHUNDCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4886075.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4886078.png)

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)

![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)
![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4886136.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)


![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)